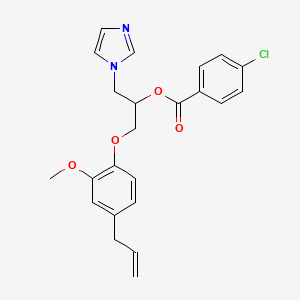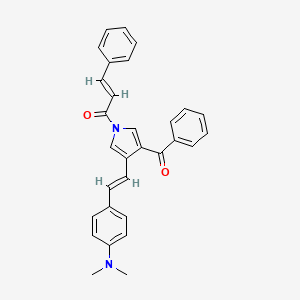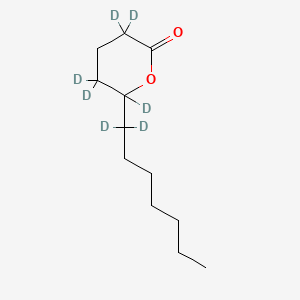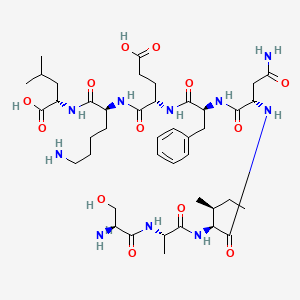
OVA-A2 Peptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of OVA-A2 Peptide involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
化学反応の分析
OVA-A2 Peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide (H2O2) or performic acid, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds can be achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
科学的研究の応用
OVA-A2 Peptide has a wide range of applications in scientific research:
Immunology: It is used to study T-cell activation and immune responses, particularly in the context of MHC class I molecules.
Vaccine Development: The peptide is employed in the design of peptide-based vaccines to elicit specific immune responses against pathogens or cancer cells.
Allergy Research: This compound serves as a model antigen to study allergic reactions and the mechanisms underlying hypersensitivity.
Protein-Protein Interactions: It is used to investigate the interactions between peptides and MHC molecules, as well as T-cell receptors.
作用機序
OVA-A2 Peptide exerts its effects by binding to MHC class I molecules on the surface of antigen-presenting cells. This complex is then recognized by T-cell receptors on CD8+ T cells, leading to the activation of these T cells. The activated T cells proliferate and differentiate into cytotoxic T lymphocytes, which can target and destroy cells presenting the antigen .
類似化合物との比較
OVA-A2 Peptide can be compared with other ovalbumin-derived peptides, such as:
OVA 257-264 (SIINFEKL): This peptide is similar to this compound but has a different amino acid sequence, leading to variations in its antigenic properties.
This compound is unique due to its specific sequence and its ability to elicit a strong immune response in the context of MHC class I molecules, making it a valuable tool in immunological research .
特性
分子式 |
C42H68N10O13 |
|---|---|
分子量 |
921.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H68N10O13/c1-6-23(4)34(52-35(57)24(5)46-36(58)26(44)21-53)41(63)50-30(20-32(45)54)40(62)49-29(19-25-12-8-7-9-13-25)39(61)48-28(15-16-33(55)56)38(60)47-27(14-10-11-17-43)37(59)51-31(42(64)65)18-22(2)3/h7-9,12-13,22-24,26-31,34,53H,6,10-11,14-21,43-44H2,1-5H3,(H2,45,54)(H,46,58)(H,47,60)(H,48,61)(H,49,62)(H,50,63)(H,51,59)(H,52,57)(H,55,56)(H,64,65)/t23-,24-,26-,27-,28-,29-,30-,31-,34-/m0/s1 |
InChIキー |
NIAMGQCTXUFDAR-HXCAGXJWSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




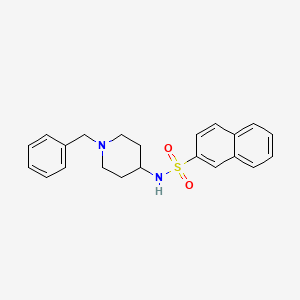
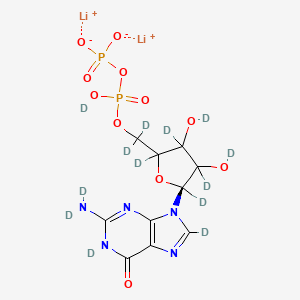
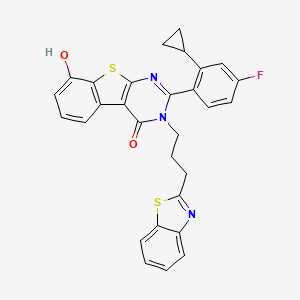
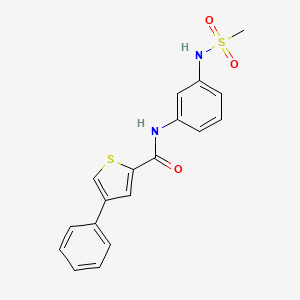
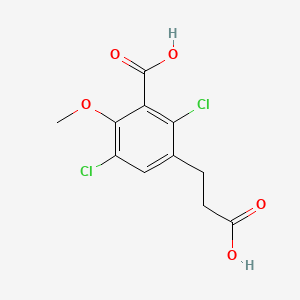
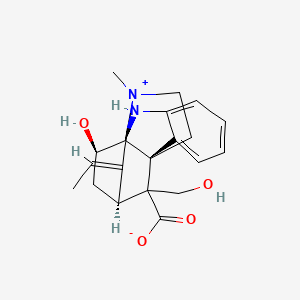
![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)


